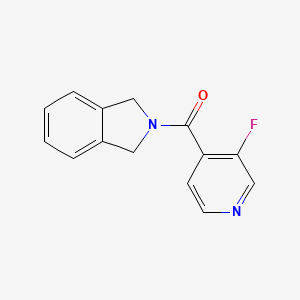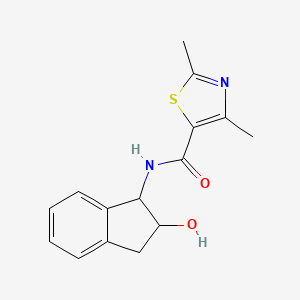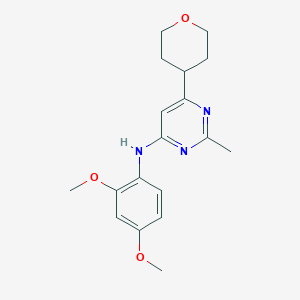![molecular formula C13H10ClFN2O B12242212 N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B12242212.png)
N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 2-chlorophenyl group attached to a methyl group, which is further connected to a 3-fluoropyridine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-fluoropyridine-4-carboxylic acid.
Formation of Intermediate: The 2-chlorobenzyl chloride is reacted with a base, such as sodium hydroxide, to form the corresponding 2-chlorobenzyl alcohol. This intermediate is then converted to 2-chlorobenzylamine using an amination reaction.
Coupling Reaction: The 2-chlorobenzylamine is then coupled with 3-fluoropyridine-4-carboxylic acid using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the amide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial products.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide: shares structural similarities with other amide compounds, such as N-(2-chlorophenyl)-3-fluorobenzamide and N-(2-chlorophenyl)-4-fluoropyridine-3-carboxamide.
Uniqueness
- The presence of both the 2-chlorophenyl and 3-fluoropyridine moieties in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This combination of functional groups can lead to enhanced binding affinity and specificity for certain molecular targets, contributing to its potential as a valuable research tool and therapeutic agent.
Properties
Molecular Formula |
C13H10ClFN2O |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-4-2-1-3-9(11)7-17-13(18)10-5-6-16-8-12(10)15/h1-6,8H,7H2,(H,17,18) |
InChI Key |
GPVXSLFBMNEYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=NC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine](/img/structure/B12242133.png)

![3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12242138.png)

![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12242143.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B12242151.png)
![5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12242186.png)
![1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12242194.png)
![3-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12242199.png)

![5-Chloro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12242216.png)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12242218.png)
![2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12242220.png)

